molecular formula C20H17N3O4 B2969577 N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946332-05-4

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2969577
CAS No.: 946332-05-4
M. Wt: 363.373
InChI Key: HCVZBHTWWAHERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a nitrophenyl group, and a methylphenyl group

Preparation Methods

The synthesis of N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration reactions using nitric acid and sulfuric acid.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through Friedel-Crafts alkylation using methylbenzene and a Lewis acid catalyst.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-6-2-3-10-18(14)21-19(24)17-9-5-11-22(20(17)25)13-15-7-4-8-16(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVZBHTWWAHERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.